molecular formula C19H16ClNO4S2 B3013146 4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone CAS No. 339017-10-6

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone

Cat. No.: B3013146
CAS No.: 339017-10-6
M. Wt: 421.91
InChI Key: NFNPUUDOCGPCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone is a complex organic compound that features a sulfone group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone typically involves multi-step organic reactions. One common method includes the sulfonation of a pyridine derivative followed by chlorination and subsequent coupling with phenyl and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the product. The purification process typically involves crystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone involves its interaction with specific molecular targets. The sulfone group can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-2-pyridinyl sulfone: Similar structure but lacks the phenyl group.

    4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-13-12-17(14-6-4-3-5-7-14)21-19(18(13)26(2,22)23)27(24,25)16-10-8-15(20)9-11-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNPUUDOCGPCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.